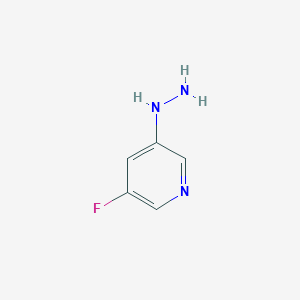

3-Fluoro-5-hydrazinylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-5-hydrazinylpyridine is a chemical compound with the formula C5H6FN3 . It has a molecular weight of 127.12 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-hydrazinylpyridine consists of 9 heavy atoms, 6 of which are aromatic . It has 1 rotatable bond, 3 H-bond acceptors, and 2 H-bond donors .Physical And Chemical Properties Analysis

3-Fluoro-5-hydrazinylpyridine has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . It has a Log Po/w (iLOGP) of 0.79 . It is very soluble, with a solubility of 8.49 mg/ml or 0.0668 mol/l .Aplicaciones Científicas De Investigación

Medical Imaging with Positron Emission Tomography

Fluorine-18 labeled fluoropyridines, like 3-Fluoro-5-hydrazinylpyridine, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These compounds overcome the limitations of unstable fluorine at certain positions, thereby enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

HIV-1 Inhibition

Novel compounds synthesized from 3-Fluoro-5-hydrazinylpyridine, like fluorine substituted heterobicyclic nitrogen systems bearing triazin-5-one moiety, have been evaluated for their potential to inhibit HIV-1 activity (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Fluorescent Probes for Bioorthogonal Labeling

3-Fluoro-5-hydrazinylpyridine derivatives have been developed for use as bioorthogonal fluorescent labels. These compounds can differentiate between aliphatic and aromatic hydrazones and unreacted fluorophores, expanding the applications in biochemical labeling (Dilek & Bane, 2008).

Development of Herbicides

3-Fluoro-5-hydrazinylpyridine has been used to synthesize compounds with herbicidal properties. For instance, fluorophenoxypyridines with an oxadiazole ring have shown effective herbicidal activity against various weeds (Tajik & Dadras, 2011).

Imaging Demyelinating Diseases

Radiofluorinated analogs of 3-Fluoro-5-hydrazinylpyridine, such as [18F]3F4AP, are investigated as PET tracers for demyelination, offering potential in multiple sclerosis research (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).

Synthesis of Pentasubstituted Pyridines

Compounds like 3-Fluoro-5-hydrazinylpyridine are valuable in synthesizing pentasubstituted pyridines, important in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

(5-fluoropyridin-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHNDUYMTXYTBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)

![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/no-structure.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2402238.png)

![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)